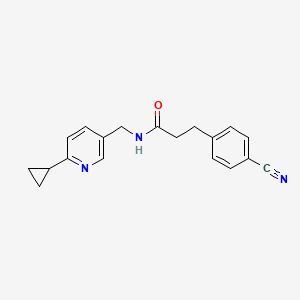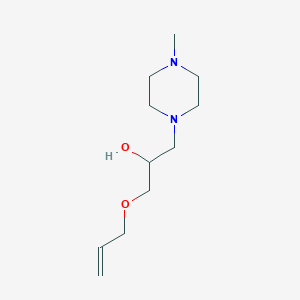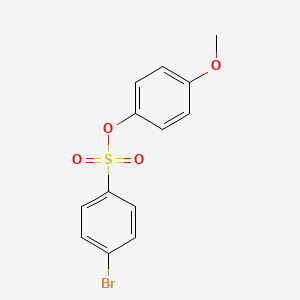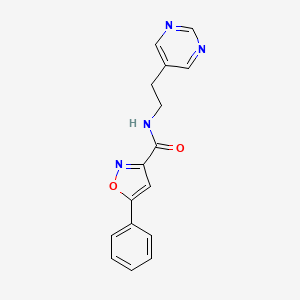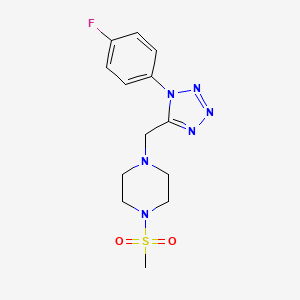
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains a piperazine ring, a tetrazole ring, and a fluorophenyl group. Piperazine rings are common in many pharmaceutical drugs due to their versatile reactivity and biological activity . The tetrazole ring is a five-membered ring containing four nitrogen atoms, often used in drug design as a bioisostere of the carboxylic acid functional group . The fluorophenyl group is a phenyl ring (a six-membered carbon ring) with a fluorine atom attached, which can enhance the biological activity of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperazine ring, the tetrazole ring, and the fluorophenyl group . The exact structure would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine and tetrazole rings, as well as the fluorophenyl group . These groups could potentially undergo a variety of chemical reactions, depending on the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .Wissenschaftliche Forschungsanwendungen
Pharmacological Applications and Molecular Studies
- Dopamine and Serotonin Receptor Antagonism : Research on derivatives of 1-(4-fluorophenyl)-1H-indoles, closely related to the specified compound, has shown potent dopamine D-2 and serotonin 5-HT2 receptor affinity. These properties were investigated for their potential in neuroleptic applications, similar to clozapine, indicating potential use in psychiatric and neurological disorders (Perregaard et al., 1992).
Antibacterial Applications
- Synthesis and Antibacterial Activities : A study on the synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives explored their antibacterial activities. Some derivatives showed significant antibacterial efficacy, highlighting the compound's utility in developing new antimicrobials (Wu Qi, 2014).
Structural and Molecular Characterization
- X-ray Crystallography : Detailed structural analysis of related compounds has been conducted through X-ray crystallography, providing insights into molecular conformations and potential for designing structurally related therapeutic agents (Oezbey et al., 1998).
Anticancer Potential
- Evaluation Against Cancer Cell Lines : Compounds with a piperazine substituent, closely related to the specified molecule, demonstrated anticancer activity in vitro on various cancer cell lines. This suggests a potential application in developing anticancer therapies (Turov, 2020).
Synthesis for Radiolabeling and Imaging
- Preparation for Dopamine Reuptake Inhibition : Research has focused on the synthesis of fluorine-18 labeled derivatives for use as high-affinity inhibitors of dopamine reuptake, potentially useful in neuroimaging studies to explore dopaminergic function (Haka & Kilbourn, 1990).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN6O2S/c1-23(21,22)19-8-6-18(7-9-19)10-13-15-16-17-20(13)12-4-2-11(14)3-5-12/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVQVDONRBBBIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

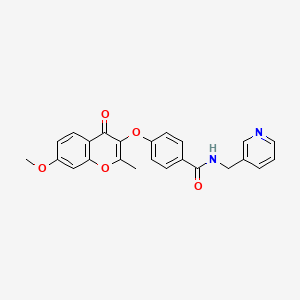

![(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2686892.png)

![1-(2,4-dimethoxyphenyl)-6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2686899.png)

![1,9-dimethyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2686902.png)
